N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
“N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide” is a fluorinated compound . Fluorinated compounds are often used in pharmaceuticals and agrochemicals because the placement of fluorine atoms in a molecule can significantly influence its chemical and physical properties .
Synthesis Analysis
While specific synthesis information for “this compound” was not found, a related compound, “N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)”, has been synthesized using automated methods . The synthesis involved the use of a commercial synthesis module and resulted in a decay-corrected yield of 42% in 57 minutes .
Scientific Research Applications
Antifungal Potential
A study explored novel benzofuran-1,2,3-triazole hybrids, including a compound similar to N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide, as fungicidal preservatives. The tested compound demonstrated notable antifungal effects against specific wet brown-rot fungi (Abedinifar et al., 2020).
Pharmaceutical Potential in Alzheimer's and Diabetes
Another study synthesized and analyzed a structurally related triazole compound for its potential application in treating Alzheimer's and diabetes. The synthesized compound showed moderate inhibitory activities against enzymes relevant to these diseases, suggesting therapeutic potential (Saleem et al., 2018).
Antimicrobial Activity
Research into 1H-1,2,3-triazole-4-carboxamides, which are structurally similar to the target compound, revealed that certain derivatives exhibited strong antimicrobial properties against a range of bacterial and fungal strains. This indicates a possible application in developing new antimicrobial agents (Pokhodylo et al., 2021).
Energetic Material Synthesis
In the field of energetic materials, a nitrogen-rich compound incorporating a triazole unit was synthesized and evaluated. Its thermal stability and potential as an energetic material were highlighted, suggesting an application in this domain (Qin et al., 2016).
Anticancer Research
A study on N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, which share some structural similarities with the target compound, exhibited potential as anticancer agents. The study suggested the role of these compounds in cancer treatment (Butler et al., 2013).
Mechanism of Action
Target of Action
The primary target of N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells .
Mode of Action
It is known to interact with its target, beta-secretase 1 . The interaction between the compound and its target may result in changes in the function of the enzyme, potentially influencing the formation of myelin sheaths .
Biochemical Pathways
Given its target, it is likely that it influences pathways related to the formation and maintenance of myelin sheaths .
Result of Action
Given its target, it is plausible that it may influence the formation and maintenance of myelin sheaths .
Action Environment
Like all chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-8-3-1-7(2-4-8)5-12-10(16)9-6-13-15-14-9/h1-4,6H,5H2,(H,12,16)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCLWOVGYGRVHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NNN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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